molecular formula C9H18O3S B14354655 Methyl 7-(methanesulfinyl)heptanoate CAS No. 90275-88-0

Methyl 7-(methanesulfinyl)heptanoate

Cat. No.: B14354655
CAS No.: 90275-88-0
M. Wt: 206.30 g/mol
InChI Key: MBMPYBFWJVAHAL-UHFFFAOYSA-N
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Description

Methyl 7-(methanesulfinyl)heptanoate is a sulfoxide-containing methyl ester characterized by a seven-carbon aliphatic chain with a methanesulfinyl (-SOCH₃) substituent. Sulfoxides like this are pivotal in organic synthesis due to their polarity, chirality (if stereogenic), and roles as intermediates in pharmaceuticals or agrochemicals .

Properties

CAS No.

90275-88-0

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

methyl 7-methylsulfinylheptanoate

InChI

InChI=1S/C9H18O3S/c1-12-9(10)7-5-3-4-6-8-13(2)11/h3-8H2,1-2H3

InChI Key

MBMPYBFWJVAHAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCS(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(methanesulfinyl)heptanoate typically involves the esterification of 7-(methanesulfinyl)heptanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(methanesulfinyl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Methyl 7-(methanesulfonyl)heptanoate.

    Reduction: 7-(Methanesulfinyl)heptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-(methanesulfinyl)heptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-(methanesulfinyl)heptanoate involves its interaction with specific molecular targets. The methanesulfinyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Differences

Methyl Heptanoate (CAS 1731-92-6)
  • Structure : Lacks the sulfinyl group, featuring a simple methyl ester backbone.
  • Physicochemical Properties :
    • Molecular weight: 144.21 g/mol (vs. ~206.3 g/mol for the sulfinyl analog).
    • Boiling point: 223°C (lower due to reduced polarity) .
  • Applications : Common in flavorings and fragrances.
7-(Methylsulfanyl)Heptanoic Acid (CAS 111261-32-6)
  • Structure : Contains a thioether (-SCH₃) group instead of sulfinyl (-SOCH₃).
  • Key Differences :
    • Thioethers are less polar and oxidatively unstable compared to sulfoxides.
    • Molecular weight: 176.28 g/mol (lower than sulfinyl analog) .
  • Reactivity: Can be oxidized to sulfoxides (e.g., Methyl 7-(methanesulfinyl)heptanoate) using agents like H₂O₂ or mCPBA.
Methyl 7-[(3RS)-3-Hydroxy-5-Oxocyclopent-1-Enyl]Heptanoate (Norprostol, CAS 40098-26-8)
  • Structure : Cyclopentenyl core with hydroxyl and ketone groups.
  • Applications : Prostaglandin analog used in gastric ulcer treatment.
  • Comparison : The cyclic structure and oxygenated functional groups enhance biological activity but reduce flexibility compared to the linear sulfinyl ester .
Methyl 7-(5-Oxo-3-Triethylsilyloxycyclopenten-1-Yl)Heptanoate (CAS 112713-92-5)
  • Structure : Includes a silyl ether protecting group.
  • Synthetic Utility : The triethylsilyl (TES) group enhances stability during synthesis, unlike the sulfinyl group, which may participate in further oxidation or nucleophilic reactions .

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